molecular formula C22H43NO3 B016434 11-(2-hexyl-4,4-dimethyl-1,3-oxazolidin-2-yl)undecanoic acid CAS No. 106264-99-7

11-(2-hexyl-4,4-dimethyl-1,3-oxazolidin-2-yl)undecanoic acid

Cat. No.: B016434
CAS No.: 106264-99-7
M. Wt: 369.6 g/mol
InChI Key: WJUCIATYSCJYAM-UHFFFAOYSA-N
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Description

5-Octyl L-glutamate: is a cell-permeable molecule that belongs to the class of glutamic acid derivatives. Its chemical structure consists of an L-glutamic acid backbone with an octyl (C8H17) group attached to the α-carbon. The compound is stable and can penetrate cell membranes, making it useful for various applications.

Preparation Methods

Synthetic Routes:: The synthetic preparation of 5-Octyl L-glutamate involves esterification of L-glutamic acid with octanol (1-octanol). The reaction typically occurs under acidic conditions, using a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The esterification process forms the ester bond between the carboxylic acid group of L-glutamic acid and the hydroxyl group of octanol.

Industrial Production:: While there isn’t a specific industrial-scale production method dedicated solely to 5-Octyl L-glutamate, it can be synthesized in research laboratories or obtained from specialized suppliers.

Chemical Reactions Analysis

Reactions::

    Hydrolysis: 5-Octyl L-glutamate can undergo hydrolysis in the cytoplasm, releasing free L-glutamic acid. This process occurs due to the action of cytoplasmic esterases.

    Esterification: The initial synthesis involves esterification of L-glutamic acid with octanol.

Common Reagents and Conditions::

    Esterification: Sulfuric acid or p-toluenesulfonic acid as a catalyst, octanol, and L-glutamic acid.

    Hydrolysis: Cytoplasmic esterases.

Major Products:: The major product of the esterification reaction is 5-Octyl L-glutamate itself. Upon hydrolysis, it yields L-glutamic acid.

Scientific Research Applications

5-Octyl L-glutamate finds applications in various scientific fields:

    Chemistry: As a building block for designing novel compounds.

    Biology: For studying cellular processes and membrane permeability.

    Medicine: Investigating drug delivery mechanisms and cellular transport.

    Industry: Although not directly used on an industrial scale, its properties contribute to research and development.

Mechanism of Action

The exact mechanism by which 5-Octyl L-glutamate exerts its effects depends on the context. It can serve as a precursor for other compounds or participate in metabolic pathways. Further research is needed to elucidate specific molecular targets and pathways.

Comparison with Similar Compounds

While 5-Octyl L-glutamate is unique due to its specific alkyl chain length, similar compounds include:

Properties

IUPAC Name

11-(2-hexyl-4,4-dimethyl-1,3-oxazolidin-2-yl)undecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H43NO3/c1-4-5-6-14-17-22(23-21(2,3)19-26-22)18-15-12-10-8-7-9-11-13-16-20(24)25/h23H,4-19H2,1-3H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJUCIATYSCJYAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1(NC(CO1)(C)C)CCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H43NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80399848
Record name 12-Ketostearic Acid 2-Amino-2-methylpropan-1-ol Ketal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106264-99-7
Record name 12-Ketostearic Acid 2-Amino-2-methylpropan-1-ol Ketal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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